molecular formula C10H15O3PS B1217751 Phosphorothioic acid, O,O-diethyl O-phenyl ester CAS No. 32345-29-2

Phosphorothioic acid, O,O-diethyl O-phenyl ester

Cat. No. B1217751
CAS RN: 32345-29-2
M. Wt: 246.27 g/mol
InChI Key: XXWNKVBJDWSYBN-UHFFFAOYSA-N
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Description

Paraoxon is a colorless, odorless, and highly toxic liquid that is used as a pesticide to control insects and pests. It is a member of the organophosphate family of compounds, which are widely used in agriculture and industry. Paraoxon is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to the accumulation of acetylcholine, which can cause a range of physiological effects, including muscle spasms, respiratory failure, and death.

Scientific Research Applications

Environmental and Health Impact Studies

A study focusing on the indoor environment outlines how semi-volatile organic compounds like phthalic acid esters and phosphororganic compounds (POC), which may include derivatives of phosphorothioic acid, are used as plasticizers and flame retardants. These compounds accumulate in indoor air and dust, highlighting the need for assessing exposure and risk in living habitats (Wensing, Uhde, & Salthammer, 2005). Another study on phthalic acid esters (PAEs) discusses their presence in the environment due to their use as plasticizers, mentioning their detection in atmosphere, water, soil, and sediments. It also explores the natural occurrence of PAEs in plant and microorganism sources, suggesting possible biosynthesis in nature and their implications on ecosystem functioning and public health (Huang et al., 2021).

Agricultural Applications and Pesticide Research

Research on phosphorus-containing fungicides explores the potential of esters of phosphoric, phosphorothioic, phosphorodithoic, or alkyl-phosphonic acids, including those with terpenoid or heterocyclic structures, as fungicides. These compounds are noted for their environmental appeal, although none has yet been commercialized (Hudson, 1999).

Material Science and Industrial Applications

A review on the use of esters of acids of phosphorus as lubricity additives for high-temperature synthetic lubricating oils discusses the effectiveness of neutral phosphates, including trialkyl, triaryl, trialkylaryl, and tricycloalkyl phosphates, as antiwear additives in synthetic lube oils. These materials, potentially including derivatives of phosphorothioic acid, are noted for their superior lubricity and resistance to oxidation (Barabanova, Ivanov, Kossova, & Akimova, 1976).

properties

IUPAC Name

diethoxy-phenoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15O3PS/c1-3-11-14(15,12-4-2)13-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWNKVBJDWSYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042292
Record name Ethyl phenyl phosphorothioate ((EtO)2(PhO)PS)
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Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

32345-29-2
Record name Dietholate
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Record name Dietholate
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Record name 32345-29-2
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Record name Ethyl phenyl phosphorothioate ((EtO)2(PhO)PS)
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Record name O,O-diethyl O-phenyl thiophosphate
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Record name Diethyl phenyl phosphorothionate
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Q & A

Q1: What is the primary application of dietholate in agriculture?

A1: Dietholate is primarily used as a herbicide safener, particularly for protecting crops like corn and rice from the phytotoxic effects of thiocarbamate herbicides. [, , , , , , ].

Q2: How does dietholate protect crops from thiocarbamate herbicides?

A2: Dietholate acts by slowing down the biodegradation of thiocarbamate herbicides in the soil, ensuring that effective herbicide levels are maintained for a longer duration to control weeds without harming the crop [, , , , , ].

Q3: Does dietholate affect the degradation of other herbicide classes?

A3: Research suggests that dietholate primarily affects the degradation of thiocarbamate herbicides. It has not been shown to significantly influence the degradation of other herbicide classes like alachlor, atrazine, cyanazine, or metolachlor [, ].

Q4: Are there instances where dietholate's protective effect is reduced?

A4: Yes, repeated annual applications of dietholate, especially in combination with EPTC, can lead to enhanced biodegradation of dietholate itself, potentially reducing its ability to protect crops in subsequent years [, , ].

Q5: What is enhanced biodegradation and how does it affect herbicide efficacy?

A6: Enhanced biodegradation refers to the accelerated breakdown of herbicides in soil due to the increased activity of soil microorganisms that can utilize the herbicide as an energy source. This phenomenon can lead to reduced herbicide persistence and efficacy, allowing weeds to survive [, , , ].

Q6: Does dietholate contribute to enhanced biodegradation?

A7: While dietholate can mitigate enhanced biodegradation of thiocarbamates in the short term, continuous use of dietholate, particularly with EPTC, can lead to its own enhanced biodegradation, reducing its effectiveness over time [, , ].

Q7: Can herbicide rotations help manage enhanced biodegradation?

A8: Yes, rotating herbicides with different modes of action and metabolic pathways can help prevent the buildup of specific degrading microorganisms in the soil, minimizing the risk of enhanced biodegradation and preserving herbicide efficacy [, ].

Q8: What is known about the environmental fate of dietholate?

A10: Dietholate is primarily degraded by soil microorganisms. The rate of degradation can vary depending on factors such as soil type, temperature, and previous herbicide use history [, , , ].

Q9: Does dietholate pose a risk to non-target organisms?

A9: While dietholate's primary target is the soil microbial community involved in herbicide degradation, further research is needed to comprehensively assess its potential impact on other non-target organisms and the environment.

Q10: What is the molecular formula and weight of dietholate?

A10: Dietholate's molecular formula is C10H15O3PS, and its molecular weight is 246.28 g/mol.

Q11: Is there spectroscopic data available for dietholate?

A13: While specific spectroscopic data wasn't included in the provided abstracts, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and others to characterize and quantify dietholate in various matrices [, ].

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